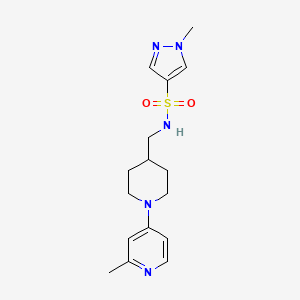

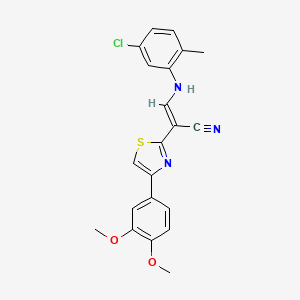

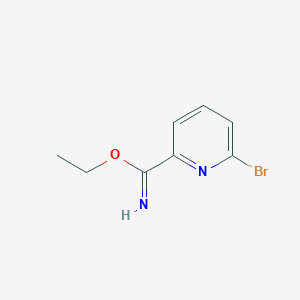

![molecular formula C9H18ClN B2419421 1-Azaspiro[4.5]decane hydrochloride CAS No. 1423026-09-8](/img/structure/B2419421.png)

1-Azaspiro[4.5]decane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 8-Oxa-1-azaspiro[4.5]decane can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 .Molecular Structure Analysis

The molecular structure of 1-Azaspiro[4.5]decane is C9H17N . The compound is optically active and exists as a single enantiomer.Applications De Recherche Scientifique

Anticancer Activity

1-Azaspiro[4.5]decane hydrochloride and its derivatives exhibit promising anticancer properties. Researchers have synthesized novel compounds based on this scaffold, such as 1-thia-azaspiro[4.5]decane , which have been evaluated for their inhibitory effects on cancer cell lines. Notably, some of these compounds demonstrated moderate to high inhibition activities against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines . Further investigations are ongoing to explore their mechanisms of action and potential clinical applications.

Thiazolopyrimidine Derivatives

The thiazolopyrimidine ring system, integrated into 1-Azaspiro[4.5]decane derivatives, holds significant interest in medicinal and pharmaceutical chemistry. These compounds exhibit diverse biological activities, including antitumor effects. Researchers have synthesized thiazolopyrimidinethione derivatives from 1-Azaspiro[4.5]decane, paving the way for novel drug candidates .

Thioglycosides

Thioglycosides derived from 1-Azaspiro[4.5]decane play a crucial role in drug development. By glycosylation reactions using acetylated glycosyl bromides, researchers have obtained thioglycoside derivatives of (thiadiazolyl)thia-4-azaspiro[4.5]decane. These compounds offer potential as therapeutic agents, and their synthesis and biological evaluation continue to be an active area of research .

Sulfur-Containing Spiro Compounds

1-Azaspiro[4.5]decane hydrochloride derivatives, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide , have been synthesized through condensation reactions. These sulfur-containing spiro compounds hold promise for various applications, and their chemical properties are under investigation.

1-Oxa-4-azaspiro[4.5]decane

1-Oxa-4-azaspiro[4.5]decane, a related compound, is also of interest. Its chemical properties, including NMR, HPLC, LC-MS, and UPLC data, have been documented for further exploration .

Drug Design and Optimization

Researchers are exploring modifications of the 1-Azaspiro[4.5]decane scaffold to enhance its pharmacological properties. Rational drug design strategies aim to optimize its bioactivity, selectivity, and safety profile. Computational studies and structure-activity relationship analyses contribute to this ongoing effort.

Safety and Hazards

Orientations Futures

Future research on 1-Azaspiro[4.5]decane hydrochloride could include investigating its potential as a therapeutic agent and exploring its potential applications in materials science. Additionally, new asymmetric synthesis strategies of related compounds have been reported, which could provide guidance for related work .

Mécanisme D'action

Target of Action

1-Azaspiro[4.5]decane hydrochloride, also known as Buspirone, primarily targets the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

Buspirone acts as a partial agonist of the 5-HT1A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help balance serotonin levels in the brain, which can alleviate symptoms of anxiety.

Biochemical Pathways

The primary biochemical pathway affected by Buspirone is the serotonergic system . By partially activating 5-HT1A receptors, Buspirone can help regulate serotonin levels in the brain. This can have downstream effects on mood and anxiety levels.

Pharmacokinetics

Buspirone is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in several active metabolites . The overall bioavailability is variable and around 4-5% . Its metabolites are primarily eliminated in the urine (29-63%) and less so via fecal excretions (18-38%) . The half-life is approximately 2.5 hours .

Result of Action

The molecular and cellular effects of Buspirone’s action primarily involve the modulation of serotonin levels in the brain. By acting as a partial agonist of 5-HT1A receptors, Buspirone can help balance serotonin levels, which can reduce symptoms of anxiety .

Action Environment

The action, efficacy, and stability of Buspirone can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas as it is air sensitive and hygroscopic . , indicating that the health status of the individual can impact the drug’s efficacy and safety. Furthermore, drug combinations that impact CYP3A4 function require monitoring or dose adjustments .

Propriétés

IUPAC Name |

1-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-5-9(6-3-1)7-4-8-10-9;/h10H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMBQJLMRFYETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[4.5]decane hydrochloride | |

CAS RN |

1423026-09-8 |

Source

|

| Record name | 1-azaspiro[4.5]decane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

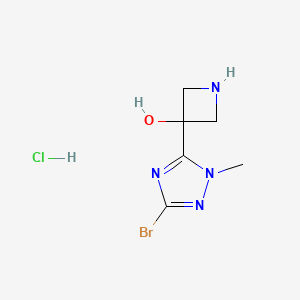

![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

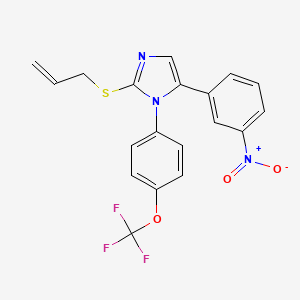

![1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2419344.png)

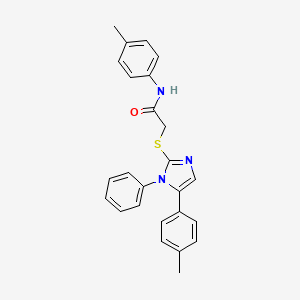

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)